1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15815716
InChI: InChI=1S/C14H19F3N2.ClH/c1-19-7-6-13(18)11(9-19)8-10-2-4-12(5-3-10)14(15,16)17;/h2-5,11,13H,6-9,18H2,1H3;1H
SMILES:
Molecular Formula: C14H20ClF3N2
Molecular Weight: 308.77 g/mol

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC15815716

Molecular Formula: C14H20ClF3N2

Molecular Weight: 308.77 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride -

Specification

Molecular Formula C14H20ClF3N2
Molecular Weight 308.77 g/mol
IUPAC Name 1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C14H19F3N2.ClH/c1-19-7-6-13(18)11(9-19)8-10-2-4-12(5-3-10)14(15,16)17;/h2-5,11,13H,6-9,18H2,1H3;1H
Standard InChI Key BMVNYEMITVUMBR-UHFFFAOYSA-N
Canonical SMILES CN1CCC(C(C1)CC2=CC=C(C=C2)C(F)(F)F)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at three positions:

  • Position 1: A methyl group (-CH₃) attached to the nitrogen atom.

  • Position 3: A benzyl group (-CH₂-C₆H₄-CF₃) with a trifluoromethyl (-CF₃) substituent at the para position of the benzene ring.

  • Position 4: An amine group (-NH₂) protonated as a hydrochloride salt.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine moiety contributes to basicity and potential receptor interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₀ClF₃N₂
Molecular Weight332.78 g/mol (calculated)
Lipophilicity (LogP)~3.2 (estimated via analogous compounds)
pKa (amine)~9.5–10.5 (predicted)

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous piperidine derivatives are typically synthesized via:

  • Reductive Amination: Condensation of a ketone or aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) with a primary amine (e.g., 1-methylpiperidin-4-amine), followed by reduction using sodium cyanoborohydride .

  • N-Alkylation: Reaction of a piperidine precursor with a benzyl halide (e.g., 4-(trifluoromethyl)benzyl chloride) in the presence of a base .

Example Reaction Scheme:

  • Step 1: 1-Methylpiperidin-4-amine + 4-(trifluoromethyl)benzyl chloride → Intermediate.

  • Step 2: Hydrochloric acid treatment → 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride .

Chemical Reactivity

  • Amine Group: Participates in acid-base reactions, forming salts (e.g., hydrochloride).

  • Trifluoromethyl Group: Electron-withdrawing effect stabilizes adjacent aromatic systems against electrophilic substitution .

  • Piperidine Ring: Susceptible to oxidation at the nitrogen atom under acidic conditions .

CompoundTarget ReceptorIC₅₀ (nM)Source
1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-olH₃12.4
1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amineD₂28.9

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life compared to non-fluorinated analogs .

Comparative Analysis with Related Compounds

Structural Analogues

Key differences between 1-methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride and related molecules include:

  • 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol: Lacks the methylamine group but includes a hydroxyl group at position 4, reducing basicity .

  • (1-Methyl-4-piperidinyl)methanamine: Simpler structure without aromatic substituents, limiting receptor affinity .

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey SubstituentsPharmacological Target
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine·HClC₁₅H₂₀ClF₃N₂-CF₃, -CH₃, -NH₂·HClH₃, D₂/D₃
1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-olC₁₉H₂₀F₃NO-CF₃, -OHH₃
(1-Methyl-4-piperidinyl)methanamineC₇H₁₆N₂-CH₂NH₂None reported

Future Research Directions

  • Receptor Binding Assays: Quantify affinity for H₃, D₂, and serotonin receptors.

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Synthetic Optimization: Develop greener catalytic methods for trifluoromethyl incorporation.

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